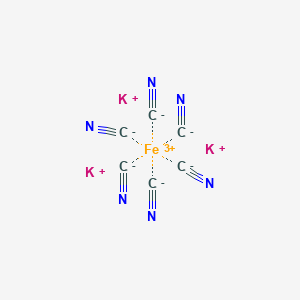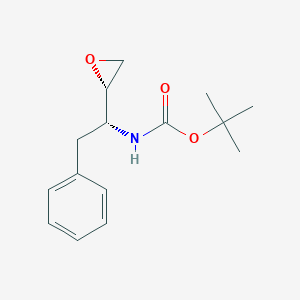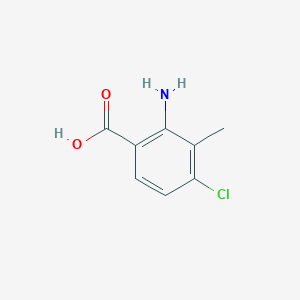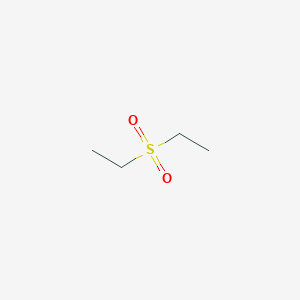
(S)-3-(Boc-amino)-2-pipéridone
Vue d'ensemble
Description
(S)-3-(Boc-amino)-2-piperidone, also known as (S)-3-(Boc-amino)-2-piperidone, is a useful research compound. Its molecular formula is C10H18N2O3 and its molecular weight is 214.26 g/mol. The purity is usually 95%.
The exact mass of the compound (S)-3-(Boc-amino)-2-piperidone is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Piperidones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (S)-3-(Boc-amino)-2-piperidone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-(Boc-amino)-2-piperidone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Intermédiaire de Synthèse Chimique Organique
L’(S)-3-(Boc-amino)-2-pipéridone et ses composés apparentés, tels que l’(S)-2-(Boc-amino)-4-phénylbutyrique, sont utilisés comme intermédiaires en synthèse chimique organique . Ils jouent un rôle crucial dans la production de divers composés organiques.
Recherche et développement pharmaceutiques
Ces composés sont couramment utilisés dans la recherche et le développement pharmaceutiques . Ils sont employés comme intermédiaires pour les produits pharmaceutiques, contribuant à la synthèse de divers médicaments .
Déprotection N-Boc
Le groupe Boc (tert-butoxycarbonyle) dans ces composés est souvent utilisé comme groupe protecteur pour les amines en synthèse organique. Le processus d'élimination de ce groupe, connu sous le nom de déprotection N-Boc, est une réaction courante dans la fabrication pharmaceutique .
Dérivés de la pipéridine
Les dérivés de la pipéridine, tels que l’(S)-tert-butyle (2-oxopipéridin-3-yl)carbamate, ont fait l'objet de recherches approfondies en raison de leur présence dans plus de vingt classes de produits pharmaceutiques . On les retrouve également dans divers alcaloïdes .
Conception de médicaments
Les composés contenant de la pipéridine représentent l'un des blocs médicinaux synthétiques les plus importants pour la construction de médicaments . Par conséquent, l’this compound et ses composés apparentés peuvent être utilisés dans la conception de nouveaux médicaments.
Applications biologiques et pharmacologiques
Les progrès scientifiques récents ont mené à la découverte et à l'évaluation biologique de médicaments potentiels contenant la partie pipéridine . Ces composés ont montré une activité biologique et pharmacologique prometteuse .
Mécanisme D'action
Target of Action
The boc group is commonly used to protect amino groups, particularly in the synthesis of peptides .
Mode of Action
The compound’s mode of action is primarily through its role as a protecting group for amines. The tert-butyloxycarbonyl (t-Boc or simply Boc) is a better option than, for example, a methoxycarbonyl derivative. This has to do with the stability of the more substituted tert-butyl carbocation which is cleaved when the Boc protecting group is removed . The mechanism of cleaving the Boc group is achieved with a strong acid such as trifluoracetic acid (TFA). The first step would be protonation of the carbonyl oxygen since the resulting ion is resonance stabilized .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving the synthesis of peptides. The Boc group is the most used protection of amino groups for example in the synthesis of peptides . The compound can facilitate the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Pharmacokinetics
The boc group is known to be stable under acidic and basic conditions and is cleaved by catalytic hydrogenation . A method for high temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid is described . The ionic liquid had low viscosity, high thermal stability and demonstrated a beneficial effect .
Result of Action
The result of the compound’s action is the protection of amino groups during peptide synthesis, allowing for transformations of other functional groups . This facilitates the creation of a wide variety of functionally and structurally diverse amino ester molecules .
Action Environment
The action of (S)-3-(Boc-amino)-2-piperidone can be influenced by environmental factors such as temperature and pH. For instance, the Boc group is stable under acidic and basic conditions , and its deprotection can be facilitated at high temperatures using a thermally stable ionic liquid .
Propriétés
IUPAC Name |
tert-butyl N-[(3S)-2-oxopiperidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-7-5-4-6-11-8(7)13/h7H,4-6H2,1-3H3,(H,11,13)(H,12,14)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBSATYPIISWFD-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10238933 | |
| Record name | 3-tert-Butyloxycarbonylamino-2-piperidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92235-39-7 | |
| Record name | 3-tert-Butyloxycarbonylamino-2-piperidone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092235397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-tert-Butyloxycarbonylamino-2-piperidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-tert-butyl (2-oxopiperidin-3-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-(5-Nitro-1H-benzo[d]imidazol-2-yl)thiazole](/img/structure/B43074.png)


![N-[(1S,2R)-2-Hydroxy-3-[(2-methylpropyl)[(4-nitrophenyl)sulfonyl]amino]-1-(phenylmethyl)propyl]carbamic Acid (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl Ester](/img/structure/B43080.png)





